Lead selenite

Description

Historical Context and Significance of Lead Selenite (B80905) in Inorganic Chemistry

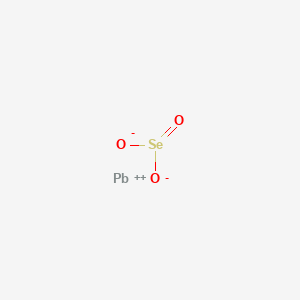

Lead selenite (PbSeO₃) is an inorganic compound that has garnered interest within the scientific community due to its unique chemical properties and structural characteristics. The study of lead selenite is rooted in the broader historical context of the investigation of selenites, which are compounds containing the selenite anion (SeO₃²⁻). The presence of a stereochemically active lone pair of electrons on the selenium(IV) cation in the selenite group often leads to the formation of diverse and unusual crystal structures. This has made lead selenite and related compounds a subject of significant investigation in inorganic chemistry.

Historically, the synthesis of lead selenite compounds often required high-temperature solid-state reactions, sometimes exceeding 700°C. acs.org However, the development of low-temperature aqueous methods, such as reflux synthesis at around 160°C, has enabled the creation of novel lead selenite chlorides in high yields. acs.orgacs.org These synthetic advancements have expanded the ability of researchers to explore the rich structural chemistry of the lead-selenium-oxygen system. The coordination of the lead(II) cation is also a key feature, often displaying a one-sided or "lopsided" coordination sphere due to the influence of its own 6s² lone electron pair. This, combined with the structural influence of the selenite anion, results in complex and fascinating solid-state structures.

Interdisciplinary Relevance of Lead Selenite Investigations

The study of lead selenite extends beyond the confines of traditional inorganic chemistry, finding relevance in a variety of scientific and industrial fields. In materials science, lead selenite is investigated for its potential applications in glasses and as a semiconductor. americanelements.comamericanelements.com The incorporation of selenite anions can lead to the development of materials with non-centrosymmetric crystal structures, which are prerequisites for properties like nonlinear optics, ferroelectricity, and piezoelectricity. mdpi.com The unique electronic and optical properties of lead selenite and its derivatives are of interest for creating new functional materials. For instance, the synthesis of a novel selenite fluorosilicate, Pb₂(SeO₃)(SiF₆), demonstrated that the introduction of different anionic groups can significantly alter properties like bandgap and birefringence. rsc.org

In geology and environmental science, the behavior of lead selenite is relevant to understanding the transport and fate of selenium, a trace element that can be both essential and toxic. lyellcollection.org The interaction of selenite with minerals and clays (B1170129) is a key area of study, particularly in the context of the geological disposal of radioactive waste, where selenium-79 (B1240439) is a long-lived fission product. lyellcollection.org Studies have explored the adsorption and reduction of selenite on clay surfaces, with pyrite (B73398) being a significant reductant that can transform mobile selenite into less soluble forms like elemental selenium (Se⁰). lyellcollection.org This has important implications for predicting the environmental mobility of selenium.

Scope and Objectives of Contemporary Lead Selenite Research

Current research on lead selenite is focused on several key objectives. A primary goal is the design and synthesis of new lead selenite-containing materials with tailored properties. This includes the exploration of new synthetic routes, such as low-temperature aqueous methods, to create novel compounds with unique structures and functionalities. acs.org A significant area of investigation is the development of materials with desirable optical properties, such as a wide bandgap and large birefringence, for applications in fields like laser technology. rsc.org Researchers are actively exploring how the incorporation of different anionic groups, such as fluorosilicates or sulfates, into the lead selenite crystal lattice can be used to fine-tune these properties. rsc.org

Properties

IUPAC Name |

lead(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGYSIAVLHDIBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319358 | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-51-9 | |

| Record name | Lead selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3W2LZB2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Structural Characterization of Lead Selenite Systems

Structural Polymorphism and Phase Transitions in Lead Selenite (B80905)

Lead selenite exhibits structural polymorphism, meaning it can exist in different crystalline forms with the same chemical composition but distinct atomic arrangements. These different forms, or polymorphs, can have varying physical properties. The transformation from one polymorphic form to another is known as a phase transition, which can be influenced by thermodynamic and kinetic factors.

Research has identified at least two monoclinic polymorphs of lead selenite, which are distinguished by their space group symmetry. A notable form crystallizes in the monoclinic space group P2₁/c. researchgate.netmaterialsproject.org The crystal structure of this polymorph was determined using X-ray powder diffraction data and refined using the Rietveld method. researchgate.net Another identified monoclinic form of lead selenite possesses the space group P2₁/m. researchgate.net

The existence of these different monoclinic forms highlights the structural diversity of lead selenite. The P2₁/c space group is centrosymmetric, while the P2₁/m space group is non-centrosymmetric. This difference in symmetry can lead to variations in physical properties between the two polymorphs. The precise arrangement of the Pb²⁺ cations and the pyramidal SeO₃²⁻ anions differs between these structures, affecting their stability and behavior under different conditions.

| Polymorph | Crystal System | Space Group | Reference |

| Lead Selenite | Monoclinic | P2₁/c | researchgate.net |

| Lead Selenite | Monoclinic | P2₁/m | researchgate.net |

The transformation between different polymorphic forms of lead selenite is governed by the principles of thermodynamics and kinetics. linseis.com Thermodynamics determines the relative stability of the different phases under a given set of conditions (temperature, pressure), while kinetics describes the rate at which the transformation occurs. linseis.comgatech.edu

Studies have shown that an irreversible phase transition occurs in lead selenite at elevated temperatures. Specifically, the monoclinic form with space group P2₁/c has been observed to transform into the form with space group P2₁/m. researchgate.net This transition was observed to begin between 315 and 355°C. researchgate.net The driving force for this transformation is the reduction in the Gibbs free energy of the system as it moves to a more stable crystalline arrangement at that temperature. gatech.edu

The kinetics of this phase transformation, or the speed at which it proceeds, is dependent on factors such as the energy barrier for nucleation of the new phase and the diffusion of atoms within the solid state. researchgate.net The transformation from the P2₁/c to the P2₁/m structure is reported to be slow. researchgate.net Understanding the thermodynamics and kinetics of these transformations is crucial for controlling the synthesis of a desired lead selenite polymorph and for predicting its stability over time and under various environmental conditions. vssut.ac.in

Structural disorder, which refers to deviations from a perfect, ordered crystal lattice, can significantly influence the characteristics of phase transitions in lead selenite. This disorder can manifest as point defects, dislocations, or even amorphous regions within the crystalline structure. nih.gov

The presence of structural disorder can affect both the thermodynamics and kinetics of a phase transition. For instance, disorder can introduce strain into the crystal lattice, which may alter the relative stability of different polymorphs and consequently shift the transition temperature. arxiv.org In some systems, structural disorder can even induce a phase transition that would not occur in a perfectly ordered crystal. arxiv.org

In the context of lead selenite, the introduction of defects or impurities could potentially lower the energy barrier for the transformation between the P2₁/c and P2₁/m forms, thereby affecting the kinetics of the transition. nih.gov Furthermore, the presence of a disordered or amorphous phase can play a role in the pathway of the transformation, potentially acting as an intermediate state. researchgate.net While specific studies detailing the influence of structural disorder on lead selenite phase transitions are not extensively available in the provided search results, the general principles suggest that controlling the level of crystalline perfection is a key factor in managing the phase behavior of this material. arxiv.org

Thermodynamics and Kinetics of Phase Transformations

Coordination Chemistry and Stereochemistry of Lead(II) and Selenite Ions

The coordination chemistry of lead(II) (Pb²⁺) and selenite (SeO₃²⁻) ions is fundamental to understanding the structural arrangements within lead selenite systems. The Pb²⁺ ion, with its [Xe]4f¹⁴5d¹⁰6s² electron configuration, can exhibit variable coordination numbers and geometries. researchgate.net This variability is largely influenced by the stereochemical activity of its 6s² lone electron pair. researchgate.netwikipedia.org

The coordination environment of Pb²⁺ can be categorized as either hemidirected or holodirected. researchgate.netacs.orgnih.gov In hemidirected coordination, the bonds to ligand atoms are arranged on only one side of the lead ion, leaving a noticeable gap, which is occupied by the lone pair. researchgate.nettandfonline.com This results in distorted coordination polyhedra. Conversely, in holodirected coordination, the bonds are distributed more symmetrically around the lead ion, and the lone pair is considered stereochemically inactive. researchgate.netacs.orgacs.org

The crystal structures of lead selenite compounds are constructed from the linkage of PbOₙ and SeO₃ polyhedra. The SeO₃ group consistently forms a trigonal pyramid. cambridge.org The coordination around the lead(II) ion is more varied, with PbOₙ polyhedra exhibiting coordination numbers ranging from five to ten. acs.orgspbu.ru

For instance, in the mineral guangyuanite, Pb₃Cl₃(SeO₃)(OH), there are two distinct lead sites. One (Pb1) is coordinated by four oxygen and four chlorine atoms, forming a [Pb1O₄Cl₄] polyhedron. The other (Pb2) is coordinated by three oxygen and three chlorine atoms, creating a [Pb2O₃Cl₃] polyhedron. cambridge.org These polyhedra, along with the [SeO₃] trigonal pyramids, link together to form a layered structure. cambridge.org In another example, molybdomenite (PbSeO₃), the structure consists of [PbO₉] polyhedra linked to six (SeO₃)²⁻ pyramids. researchgate.net

The connectivity of these polyhedra can occur through corner-sharing, edge-sharing, or face-sharing, leading to a wide array of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgnih.gov In Pb₂(SeO₃)(SiF₆), one-dimensional chains of edge-sharing Pb(1)O₄ polyhedra are reinforced by Pb(2)O₃F₄ polyhedra and further linked by SeO₃ groups to form two-dimensional layers. rsc.orgnih.gov

The stereochemically active lone electron pairs on both Pb²⁺ and Se⁴⁺ cations play a crucial role in directing the crystal structures of lead selenite compounds. mdpi.comcambridge.orgresearchgate.net These lone pairs can be considered as "invisible ligands" or "chemical scissors" that create voids or channels within the crystal lattice. mdpi.comresearchgate.netmdpi-res.com

The presence of the 6s² lone pair on Pb²⁺ often leads to a "lopsided" or hemidirected coordination geometry. cambridge.org This is evident in guangyuanite, where the Pb2 site exhibits a marked one-sided coordination due to its stereochemically active lone pair. cambridge.org Similarly, in many lead oxohalide compounds, the asymmetrical coordination of Pb²⁺ is attributed to the presence of this active lone pair. rsc.org

Analysis of Polyhedral Networks (e.g., PbOₙ, SeO₃)

Structural Characterization of Mixed-Metal Lead Selenite Compounds (e.g., Halides, Fluorosilicates)

The introduction of other metals and anions, such as halides and fluorosilicates, into the lead selenite system leads to even greater structural diversity. These mixed-metal compounds often exhibit unique framework structures with interesting properties.

Several lead selenite halides have been synthesized and structurally characterized. For example, Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂ are isostructural and feature a three-dimensional microporous framework built from distorted Archimedean antiprisms of lead polyhedra, with channels containing selenium atoms. researchgate.net Other examples include Pb₃(SeO₃)(SeO₂OH)Cl₃ and Pb₃(SeO₃)₂Cl₂, which have pseudo-layered structures composed of lead-oxychloride sheets linked by selenium-oxide groups. acs.org In these compounds, the Pb²⁺ ions are coordinated to both oxygen and chlorine atoms, with coordination numbers ranging from five to seven. acs.org The mineral guangyuanite, Pb₃Cl₃(SeO₃)(OH), is a naturally occurring lead chloride selenite. cambridge.org

A more recent development is the synthesis of the first lead selenite fluorosilicate, Pb₂(SeO₃)(SiF₆). rsc.orgnih.govrsc.orgnih.gov This compound possesses a novel three-dimensional structure where two-dimensional lead selenite layers are bridged by SiF₆ octahedra. rsc.orgnih.govrsc.org The structure contains Pb(1)O₄ and Pb(2)O₃F₄ polyhedra. rsc.orgnih.gov The introduction of the perfluorinated SiF₆ group significantly influences the electronic and optical properties of the material. rsc.orgnih.govrsc.org

Below is a table summarizing the crystallographic data for some mixed-metal lead selenite compounds:

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Guangyuanite (Pb₃Cl₃(SeO₃)(OH)) | Orthorhombic | Pnma | a = 11.0003(5) Å, b = 10.6460(5) Å, c = 7.7902(3) Å | cambridge.org |

| Pb₃(SeO₃)₂Br₂ | Triclinic | P1̅ | a = 7.1253(7) Å, b = 10.972(1) Å, c = 12.117(1) Å, α = 67.765(7)°, β = 82.188(8)°, γ = 78.445(7)° | researchgate.net |

| Pb₂(SeO₃)(SiF₆) | Orthorhombic | Pnma | a = 13.8153(4) Å, b = 5.4470(2) Å, c = 9.6098(3) Å | rsc.orgnih.gov |

| Molybdomenite (PbSeO₃) | Monoclinic | P2₁/c | a = 9.154(8) Å, b = 8.071(6) Å, c = 8.780(7) Å, β = 103.15(8)° | researchgate.net |

Microstructural Analysis of Lead Selenite Materials

Beyond the atomic scale of crystallography, understanding the microstructure of lead selenite materials is crucial for correlating their synthesis, structure, and properties. Techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) are invaluable for this purpose.

For instance, SEM analysis of Pb₂(SeO₃)(SiF₆) shows its crystal morphology and provides information on the quality of the synthesized crystals. rsc.orgrsc.org In studies of lead selenide (B1212193) (PbSe) thin films, SEM has been used to analyze the surface morphology at different deposition temperatures, revealing changes in the grain structure. researchgate.net Similarly, SEM images of PbSe nanoparticles have shown that they can exhibit spherical or, in some cases, rod-like shapes depending on the synthesis conditions. researchgate.net The morphology of materials can be significantly affected by the introduction of dopants; for example, doping hydroxyapatite (B223615) with selenite leads to the formation of larger, plate-shaped particles compared to the round- and rod-shaped particles of pure hydroxyapatite. nih.gov

Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, allows for the elemental analysis of lead selenite materials. This technique provides qualitative and quantitative information about the elemental composition of a sample and can be used to create elemental maps showing the spatial distribution of different elements.

Elemental distribution mapping for Pb₂(SeO₃)(SiF₆) confirms the presence and uniform distribution of lead, selenium, silicon, oxygen, and fluorine throughout the crystals. rsc.orgrsc.org In the characterization of the mineral guangyuanite, electron microprobe analysis, a similar technique, was used to determine its empirical formula. cambridge.org EDS analysis is also crucial for confirming the composition of synthesized nanoparticles, such as in the case of selenium nanoparticles where it can quantify the percentage of selenium present. nih.gov This analytical capability is essential for verifying the stoichiometry of new compounds and ensuring phase purity.

Advanced Spectroscopic Investigations of Lead Selenite Systems

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy provides a powerful, non-destructive means to investigate the molecular structure of lead selenite (B80905). By analyzing the interaction of infrared radiation or laser light with the material, detailed information about the vibrational modes of the constituent selenite groups can be obtained, offering insights into bonding, symmetry, and structural arrangements.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Selenite Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the vibrational modes of selenite (SeO₃²⁻) groups within lead selenite compounds. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the Se-O bonds.

In a study of a lead selenite fluorosilicate, Pb₂(SeO₃)(SiF₆), strong absorption peaks were observed in the FT-IR spectrum. rsc.orgrsc.org The regions between 700–800 cm⁻¹ and 420–510 cm⁻¹ were assigned to the stretching and bending vibrations of the Se-O bonds, respectively. rsc.orgrsc.org These characteristic absorption bands are fundamental for identifying the presence of the selenite group in the compound. The use of FT-IR has also been instrumental in the qualitative analysis of the composition of glazes and pigments containing lead compounds, where it helps to identify the constituent phases. chem-soc.si

FT-IR analysis of selenite sorption on layered double hydroxides further illustrates the utility of this technique. The spectra can reveal the nature of the interaction between the selenite ions and the adsorbent material. researchgate.net For instance, the presence of characteristic selenite vibrational bands in the spectrum of the material after sorption confirms the uptake of selenite.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Compound Example |

| Se-O Stretching | 700 - 800 | Pb₂(SeO₃)(SiF₆) rsc.orgrsc.org |

| Se-O Bending | 420 - 510 | Pb₂(SeO₃)(SiF₆) rsc.orgrsc.org |

Raman Spectroscopy for Vibrational Modes and Structural Information

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a material through inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and can be used to study the structure of lead selenite compounds.

For the selenite ion (SeO₃²⁻), which possesses C₃ᵥ symmetry, specific Raman active modes are expected. researchgate.net In general, for selenite minerals, the symmetric stretching mode is observed at a higher wavenumber than the antisymmetric stretching mode. researchgate.net For instance, in one study, the symmetric (SeO₃)²⁻ stretching mode was identified at 834 cm⁻¹, while the antisymmetric modes were found at 764 and 739 cm⁻¹.

In the analysis of the mineral guangyuanite, Pb₃Cl₃(Se⁴⁺O₃)(OH), Raman spectroscopy was crucial for characterizing the selenite groups. cambridge.org The bands observed between 665 and 1000 cm⁻¹ were attributed to the Se⁴⁺–O stretching vibrations, while those from 320 to 570 cm⁻¹ were assigned to the O–Se⁴⁺–O bending modes. cambridge.org The lower frequency bands, below 320 cm⁻¹, were associated with rotational and translational modes of the Se⁴⁺O₃ groups and Pb–O/Pb–Cl interactions. cambridge.org

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Mineral Example |

| Se⁴⁺–O Stretching | 665 - 1000 | Guangyuanite cambridge.org |

| O–Se⁴⁺–O Bending | 320 - 570 | Guangyuanite cambridge.org |

| Rotational/Translational Modes & Pb Interactions | < 320 | Guangyuanite cambridge.org |

| Symmetric (SeO₃)²⁻ Stretching | ~834 | Selenite Mineral |

| Antisymmetric (SeO₃)²⁻ Stretching | ~739 - 764 | Selenite Mineral |

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques are indispensable for a comprehensive understanding of lead selenite systems, offering detailed information on elemental composition, chemical states, and the local atomic environment.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.twbris.ac.uk When a material is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are characteristic of the element and its chemical environment.

In the context of lead-containing compounds, XPS can be used to identify the oxidation state of lead. The binding energies of the Pb 4f core levels are sensitive to the chemical environment. For instance, the Pb 4f₇/₂ peak for various lead oxides and other compounds typically falls within a specific range of binding energies. xpsfitting.com Similarly, the Se 3d peak provides information about the selenium species present. For selenium metal, the Se 3d₅/₂ binding energy is approximately 55.1 eV. thermofisher.com The Se 3d spectrum is characterized by spin-orbit components with a separation of about 0.86 eV. thermofisher.com In lead selenide (B1212193) (PbSe), peaks around 52.6 and 53.5 eV correspond to Se²⁻. researchgate.net

| Element | Core Level | Binding Energy (eV) - Chemical State |

| Lead (Pb) | 4f₇/₂ | Varies with chemical state (e.g., oxides) xpsfitting.com |

| Selenium (Se) | 3d₅/₂ | ~55.1 (Se metal) thermofisher.com |

| Selenium (Se) | 3d | ~52.6, ~53.5 (Se²⁻ in PbSe) researchgate.net |

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Speciation and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and/or electronic structure of matter. semineral.es It is element-specific and can be applied to a wide range of samples, including crystalline and amorphous materials. semineral.es XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. nih.gov For selenium compounds, the position of the absorption edge in the Se K-edge XANES spectrum is indicative of the oxidation state. researchgate.net For example, the edge position for selenite (Se(IV)) is at a lower energy than that for selenate (B1209512) (Se(VI)). researchgate.net

EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. nih.gov In studies of lead species adsorbed on various oxides, XAS was used to determine that the lead species had a similar structure regardless of the adsorbent, with the distance from lead to the first coordination sphere of oxygen being consistent across different materials. scirp.org Similarly, EXAFS studies on selenite metabolism have revealed Se-Se and Se-S bonding in biological samples. nih.gov

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. When a material is excited by a primary X-ray source, it emits fluorescent (or secondary) X-rays that are characteristic of each element present. usgs.gov

XRF is widely used for the analysis of environmental samples, such as soils and sediments, to detect and quantify heavy metals like lead and metalloids like selenium. clu-in.orgepa.gov Field-portable XRF (FPXRF) analyzers allow for rapid, on-site screening of contaminated areas. clu-in.org The technique is capable of detecting a wide range of elements, typically from potassium (atomic number 19) to uranium (atomic number 92). clu-in.org

The intensity of the emitted X-rays is proportional to the concentration of the element in the sample, allowing for quantitative analysis. clu-in.org It is important to note that since XRF probes inner shell electrons, the resulting spectrum of an element is independent of its chemical form. clu-in.org XRF has been successfully employed to measure lead and selenium concentrations in various matrices, including human toenails, demonstrating its utility in assessing exposure to these elements. nih.gov

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool for investigating the local chemical environment and structural dynamics of lead selenite systems. Studies have utilized NMR to probe the formation of lead selenite and its complexes in various states.

Investigations into the thermal oxidation of lead selenide (PbSe) have employed NMR to analyze the resulting products. These studies confirm the formation of a lead selenite (PbSeO₃) phase on the surface of PbSe upon thermal treatment. researchgate.netresearchgate.net NMR spectroscopy allows for the observation of the dynamic changes in the spectra as the thermal treatment conditions are altered, providing insight into the oxidation process. researchgate.net The charge state of selenium atoms within the crystallites, which changes during the conversion to selenite, can be determined from the chemical shifts in related spectroscopic methods like X-ray emission lines, complementing the NMR findings. researchgate.net

Furthermore, ¹H NMR spectroscopy has been used to study the complexation of the trimethyllead((CH₃)₃Pb⁺) cation with various inorganic ligands, including the selenite ion (SeO₃²⁻), in aqueous solutions. cdnsciencepub.com The formation of a (CH₃)₃Pb(SeO₃)⁻ complex was identified, and its formation constant was determined. The extent of complex formation is highly dependent on the pH of the solution. In the selenite system, chemical shift data in the pH range of 8 to 12.7 were analyzed to characterize the formation of the trimethyllead-selenite complex. cdnsciencepub.com

Optical Spectroscopy for Electronic Structure and Optical Response

Optical spectroscopy techniques are fundamental in determining the electronic structure and optical response of lead selenite. These methods probe the interaction of light with the material, revealing key parameters such as band gap, refractive index, and photoconductive behavior.

UV-Visible Spectroscopy

UV-Visible spectroscopy is instrumental in characterizing the electronic band structure of lead selenite. The formation of lead selenite (PbSeO₃) through the oxidation of lead selenide (PbSe) results in a significant alteration of the optical properties. This transformation leads to a substantial increase in the optical band gap.

Research indicates that while PbSe is a narrow-gap semiconductor with a band gap of approximately 0.27 eV, the resulting PbSeO₃ phase possesses a much wider band gap, reported to be as high as 3.17 eV. mdpi.com This wide band gap makes lead selenite transparent in the visible region and highly absorbent in the ultraviolet range.

The introduction of other elements to form complex selenite compounds can further modify the band gap. For instance, the selenite fluorosilicate Pb₂(SeO₃)(SiF₆) exhibits a very wide band gap of 4.4 eV, with a corresponding UV cutoff edge at 247 nm. nih.govrsc.orgrsc.org This widening of the band gap is attributed to the introduction of the perfluorinated SiF₆ group. nih.gov Similarly, the fluorinated lead vanadate (B1173111) selenite Pb₂(V₂O₄F)(VO₂)(SeO₃)₃ has an optical band gap of 2.35 eV. rsc.org

Table 1: Optical Band Gap of Lead Selenite and Related Compounds

| Compound | Formula | Optical Band Gap (eV) | UV Cutoff Edge (nm) | Citation |

|---|---|---|---|---|

| Lead Selenide | PbSe | ~0.27 | - | mdpi.com |

| Lead Selenite | PbSeO₃ | 3.17 | - | mdpi.com |

| Lead Selenite Fluorosilicate | Pb₂(SeO₃)(SiF₆) | 4.4 | 247 | nih.govrsc.org |

Ellipsometric Control

Spectroscopic ellipsometry is a sensitive optical technique used to investigate the properties of thin films, including thickness, refractive index (n), and extinction coefficient (k). This method has been effectively applied to monitor the changes in lead selenide films as they undergo oxidation to form lead selenite.

Studies show a clear trend in the optical parameters as the degree of oxidation increases. researchgate.netmdpi.com For a PbSe film undergoing thermal oxidation, the following changes are observed:

The refractive index (n) decreases monotonically.

The extinction coefficient (k) also decreases.

The effective film thickness increases, which is attributed to the formation of the less dense oxide layer. mdpi.com

By measuring the refractive index at a specific wavelength (e.g., 632.8 nm), the composition of the partially oxidized film can be determined using a single-layer model. researchgate.net For example, when a 50 nm thick PbSe film was oxidized by heating at 623 K for 10 minutes, a notable decrease in its refractive index and extinction coefficient was recorded, alongside an increase in thickness. mdpi.com

Table 2: Trends in Optical Parameters during Oxidation of PbSe to PbSeO₃

| Parameter | Trend with Increasing Oxidation | Citation |

|---|---|---|

| Refractive Index (n) | Decreases | researchgate.netmdpi.com |

| Extinction Coefficient (k) | Decreases | researchgate.netmdpi.com |

Photoconductivity and Photoelectric Sensitivity Investigations

The photoconductive and photoelectric properties of lead selenide systems are profoundly influenced by the presence of lead selenite. The formation of a lead selenite (or more broadly, an oxide) layer on the surface of lead selenide through a process known as sensitization is critical for enhancing its photosensitivity, particularly for applications like infrared photodetectors. usf.eduaps.orgaps.org

Untreated lead selenide films exhibit a very short photoconductive time constant at room temperature, resulting in virtually no observable photoconductivity. aps.org Treatment with oxygen, which leads to the formation of phases like PbSeO₃, introduces acceptor levels that act as minority carrier traps. aps.orgaps.org These traps increase the majority carrier lifetime, thereby significantly enhancing the photoconductive sensitivity at both room and reduced temperatures. aps.org The presence of iodine during the sensitization process can further induce oxygen to form PbSeO₃ efficiently, which impacts the carrier transport properties. aip.org

Composites of lead selenide and lead selenite have been specifically investigated for their photoelectric sensitivity in the ultraviolet (UV) region of the spectrum. researchgate.net Research on such photoresistive structures has shown that they possess maximum sensitivity in the UV wavelength range of 315-430 nm. researchgate.net The formation of a p-PbSeO₃ shell on an n-PbSe crystal creates a photosensitive heterojunction that is responsible for these properties. researchgate.net The combination of the high optical absorption of PbSe and the photoelectric properties conferred by the lead selenite layer makes these composites suitable for UV photodetector applications. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| Lead Selenite | PbSeO₃ |

| Lead Selenide | PbSe |

| Lead Selenite Fluorosilicate | Pb₂(SeO₃)(SiF₆) |

| Fluorinated Lead Vanadate Selenite | Pb₂(V₂O₄F)(VO₂)(SeO₃)₃ |

| Trimethyllead cation | (CH₃)₃Pb⁺ |

| Selenite ion | SeO₃²⁻ |

| Lead(II) Oxide | PbO |

| Selenium Dioxide | SeO₂ |

| Lead Iodide | PbI₂ |

| Cadmium Lead Selenite Bromide | CdPb₈(SeO₃)₄Br₁₀ |

| Lead Bismuth Selenite Chloride | Pb₂Bi(SeO₃)₂Cl₃ |

| Lead Niobium Oxy-Selenite Bromide | Pb₂NbO₂(SeO₃)₂Br |

Computational and Theoretical Studies of Lead Selenite

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical modeling provides fundamental insights into the electronic behavior of materials like lead selenite (B80905). These theoretical approaches, particularly Density Functional Theory (DFT) and ab initio calculations, are crucial for understanding and predicting the material's properties at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various lead selenite compounds, providing detailed information about their electronic and optical properties.

For instance, in a study of a novel selenite fluorosilicate, Pb₂(SeO₃)(SiF₆), DFT calculations were instrumental in understanding its promising optical characteristics. These calculations revealed that the material is a direct bandgap compound with a theoretical bandgap of 4.17 eV, which shows good agreement with the experimental value of 4.4 eV. rsc.org To enhance the accuracy of optical property predictions, a scissor operator of 0.23 eV was applied. rsc.org The analysis of the partial and total density of states (PDOS and TDOS) indicated that the top of the valence band is primarily composed of O-2p and Se-4s/4p orbitals, while the bottom of the conduction band is mainly formed by Se-4p and Pb-6p orbitals. rsc.org This suggests that the bandgap is predominantly determined by the Se, Pb, and O atoms. rsc.org

Theoretical investigations into the electronic structure of other lead-containing selenite and tellurite (B1196480) compounds, such as CdPb₈(SeO₃)₄Br₁₀ and Pb₃(TeO₃)Br₄, have also been performed using DFT. rsc.org Furthermore, DFT has been employed to understand the effects of doping on lead selenide (B1212193) (PbSe). For example, calculations have shown that oxygen doping has a more significant impact on the band structure of PbSe compared to iodine, which primarily reduces the work function and increases surface reactivity. researchgate.net Structural analysis confirmed that sensitization of PbSe in an oxygen atmosphere leads to the crystallization of the lead selenite phase. researchgate.net

In the broader context of selenite materials, DFT has been used to study the electronic properties of various compounds. For example, in the La-Zn-Se-O system, DFT calculations for La₂Zn₃(SeO₃)₆ revealed it to be an indirect bandgap material with a theoretical bandgap of 4.087 eV. acs.org Similarly, studies on two-dimensional bismuth selenite (Bi₂SeO₅) have shown that spin-orbit coupling (SOC) can alter the bandgap from direct to indirect, with the bandgap size decreasing as the material's thickness increases due to quantum confinement effects. researchgate.net

Ab Initio Band Structure and Density of States Calculations

Ab initio calculations, which are based on first principles without empirical parameters, provide a fundamental understanding of the electronic band structure and density of states (DOS) of materials. These calculations are essential for predicting the electronic and optical properties of compounds like lead selenite.

For the selenite fluorosilicate Pb₂(SeO₃)(SiF₆), ab initio calculations were performed to determine its electronic structure. rsc.org The results showed that it is a direct bandgap compound. rsc.org The calculated total and partial density of states (TDOS/PDOS) revealed the specific orbital contributions to the valence and conduction bands. rsc.orgrsc.org Specifically, the top of the valence band is dominated by O-2p and Se-4s/4p orbitals, while the bottom of the conduction band is primarily composed of Se-4p and Pb-6p orbitals. rsc.org This detailed analysis of the electronic structure is crucial for understanding the origin of the material's optical properties. rsc.orgrsc.org

In a broader context, ab initio methods have been applied to various related materials. For instance, calculations on the low-temperature modifications of silver chalcogenides, including β-Ag₂Se, have shown them to be semimetals with a small overlap between the valence and conduction bands. rug.nl These calculations also determined that the Ag 4d states are strongly hybridized with the chalcogen p states throughout the valence bands. rug.nl For lead chalcogenides (PbS, PbSe, PbTe), standard DFT methods often fail to accurately describe their electronic properties. However, more advanced methods like hybrid functionals and partially self-consistent GW₀ calculations have proven successful in accurately predicting their band gaps and effective masses. researchgate.net

Furthermore, ab initio calculations have been used to study the electronic band structure of materials like Cd₁₋ₓFeₓSe, where supercells were constructed and the atomic structures were relaxed before calculating the band structure and density of states. arxiv.org These theoretical studies provide valuable insights that complement experimental findings and guide the design of new materials with tailored electronic properties.

Prediction and Interpretation of Optical Properties

Theoretical calculations are indispensable for predicting and interpreting the optical properties of lead selenite compounds. These computational approaches allow for the calculation of key parameters like birefringence and bandgap, and establish a direct correlation between the electronic structure and the observed optical performance.

Theoretical Birefringence and Bandgap Calculations

Theoretical calculations have been instrumental in predicting the optical properties of novel lead selenite compounds. For the selenite fluorosilicate Pb₂(SeO₃)(SiF₆), density functional theory (DFT) was used to calculate its birefringence. rsc.org As a biaxial crystal, it exhibits three different refractive indices (n₀₀₁ > n₀₁₀ > n₁₀₀). rsc.orgnih.gov The theoretically calculated birefringence values were found to be 0.161 at 546 nm, 0.143 at 1064 nm, and 0.139 at 2000 nm. rsc.orgnih.gov These theoretical predictions are in close agreement with the experimentally measured value of 0.147 at 546 nm. rsc.org

The theoretical bandgap of Pb₂(SeO₃)(SiF₆) was calculated to be 4.17 eV, which aligns well with the experimental value of 4.4 eV. rsc.org This compound is notable because it is the only known lead selenite material with a bandgap greater than or equal to 4.2 eV and a birefringence of 0.1 or higher. rsc.orgnih.gov The introduction of a perfluorinated SiF₆ group was shown to expand the bandgap of the lead selenite compound. researchgate.netresearchgate.netrsc.org

In the case of another lead-containing compound, CdPb₈(SeO₃)₄Br₁₀, theoretical calculations yielded birefringence values of 0.028 at 532 nm and 0.014 at 1064 nm. rsc.org For Pb₃(TeO₃)Br₄, the calculated birefringence was significantly higher, at 0.095 at 532 nm and 0.066 at 1064 nm. rsc.org These examples highlight the power of theoretical calculations in predicting the optical anisotropy of complex materials.

Correlation of Electronic Structure with Optical Performance

The optical properties of a material are intrinsically linked to its electronic structure. Theoretical calculations provide a bridge to understand this relationship. For Pb₂(SeO₃)(SiF₆), theoretical analysis revealed that its large birefringence originates from the synergistic effects of the SeO₃ groups, and the PbO₄ and PbO₃F₄ polyhedra. rsc.orgresearchgate.netresearchgate.netrsc.org The stereochemically active lone pair electrons of the SeO₃ groups are a key contributor to this property. rsc.org

The electronic band structure calculations for Pb₂(SeO₃)(SiF₆) showed that the top of the valence band is mainly composed of O-2p and Se-4s/4p orbitals, while the bottom of the conduction band is primarily formed by Se-4p and Pb-6p orbitals. rsc.org This indicates that the electronic transitions near the Fermi level, which govern the optical properties, are determined by the Se, Pb, and O atoms. rsc.orgresearchgate.net The successful synthesis and theoretical analysis of this compound demonstrate a design strategy for creating wide-bandgap birefringent selenite materials. researchgate.netrsc.org

This approach of correlating electronic structure with optical performance is not limited to lead selenite. In a study of Bi₄NbO₃F₃(SeO₃)₄, the large birefringence was attributed to the combined effect of the stereochemically active lone pair electrons of both the Bi³⁺ cations and the SeO₃ groups. researchgate.net Similarly, for the selenite fluorosilicate Pb₂(SeO₃)(SiF₆), the introduction of the perfluorinated SiF₆ group was a deliberate strategy to enhance both the bandgap and the birefringence. researchgate.netresearchgate.netrsc.org

Thermodynamic Simulations and Stability Analysis

Thermodynamic simulations and stability analyses are crucial for understanding the conditions under which lead selenite and related compounds can form and remain stable. These studies often involve both theoretical calculations and experimental observations to provide a comprehensive picture.

In the Pb-Se-H₂O system, thermodynamic data is available for lead selenide (PbSe, clausthalite) and lead selenite (PbSeO₃, molybdomenite). semanticscholar.org This data is used to construct Eh-pH diagrams, which map out the stability fields of different solid phases under varying redox potential (Eh) and acidity (pH) conditions. semanticscholar.org These diagrams show that under near-surface environmental conditions, the behavior of selenium is largely controlled by variations in redox potential and the acidity of solutions at low temperatures and pressures, which dictates the precipitation of various solid phases. semanticscholar.org

Theoretical studies based on density functional theory (DFT) have been used to investigate the stability of various lead chalcogenides, including PbSe. researchgate.net These calculations can predict structural properties like lattice constants and bulk moduli, which are important indicators of a material's stability. researchgate.net For instance, first-principles calculations have been used to study the structural and electronic properties of lead chalcogenides (PbS, PbSe, and Te), with hybrid functionals providing results for lattice constants and bulk moduli that are in much better agreement with experimental data than standard DFT approximations. researchgate.net

The stability of selenite incorporation into other crystal structures has also been investigated. For example, quantum mechanical modeling of selenite-doped hydroxyapatite (B223615) has shown that the stability of the incorporated selenite ion is dependent on its geometry and orientation, as well as that of the neighboring phosphate (B84403) and/or carbonate groups. nih.gov The incorporation of selenite was also found to affect various thermodynamic parameters, including entropy, enthalpy, heat capacity, and Gibbs free energy. nih.gov

Furthermore, the oxidation of lead selenide (PbSe) to form lead selenite (PbSeO₃) has been studied. This process can lead to the formation of a composite material, xPbSe·(1-x)PbSeO₃, where the oxidation of the virtual cubic phase of lead selenide results in a ferroelectric disordered monoclinic phase of lead selenite. researchgate.net The study of such transformations is important for understanding the stability and potential applications of these materials.

Table of Calculated Optical and Electronic Properties

| Compound | Theoretical Bandgap (eV) | Calculated Birefringence (at specified wavelength) |

| Pb₂(SeO₃)(SiF₆) | 4.17 | 0.161 @ 546 nm |

| 0.143 @ 1064 nm | ||

| 0.139 @ 2000 nm | ||

| CdPb₈(SeO₃)₄Br₁₀ | Not specified | 0.028 @ 532 nm |

| 0.014 @ 1064 nm | ||

| Pb₃(TeO₃)Br₄ | Not specified | 0.095 @ 532 nm |

| 0.066 @ 1064 nm | ||

| La₂Zn₃(SeO₃)₆ | 4.087 | Not specified |

Gibbs Free Energy and Phase Equilibria

Computational studies focusing on the thermodynamic properties of lead selenite (PbSeO₃) and related compounds provide insights into their stability and formation pathways. The Gibbs free energy (ΔG), a key thermodynamic parameter, indicates the spontaneity of a chemical reaction. For the formation of lead-selenide-oxides from the oxidation of lead selenide (PbSe), the Gibbs free energy of formation (∆G°₂₉₈) is approximately -200 kJ/mol, indicating that the formation of these compounds is thermodynamically favorable. researchgate.net

The incorporation of selenite into other crystal structures, such as hydroxyapatite (HAp), has also been studied. Quantum mechanical calculations have shown that the incorporation of selenite into different types of carbonated HAp leads to variations in thermodynamic parameters, including entropy, enthalpy, heat capacity, and the Gibbs free energy. nih.gov The stability of selenite-doped HAp was found to follow the order of AB-type > B-type > A-type, which is influenced by the geometry and orientation of the selenite ion and its neighboring phosphate and/or carbonate groups. nih.gov

Phase equilibria in systems containing lead selenite are crucial for understanding its behavior at different temperatures and compositions. For instance, the oxidation of lead selenide in an oxygen-containing medium can lead to the formation of lead selenite. researchgate.net While these are open systems and kinetically limited, thermodynamic calculations of the Gibbs free energies for these reactions can still provide valuable information. researchgate.net

In more complex systems, such as the Pb²⁺–Se⁴⁺–Si⁴⁺–F⁻–O²⁻ system, a novel compound, Pb₂(SeO₃)(SiF₆), has been synthesized. rsc.org This compound has a three-dimensional structure composed of two-dimensional lead selenite layers bridged by SiF₆ octahedrons. rsc.org Thermogravimetric analysis of Pb₂(SeO₃)(SiF₆) shows that it is stable up to 220 °C, after which it decomposes, primarily losing SeO₂. rsc.org

The table below summarizes key thermodynamic data related to lead selenite and associated compounds.

| Compound/Reaction | Thermodynamic Parameter | Value | Conditions/Notes |

| Formation of Lead-Selenide-Oxides from PbSe | Gibbs Free Energy of Formation (∆G°₂₉₈) | ~ -200 kJ/mol | Based on oxidation of PbSe. researchgate.net |

| Selenite-doped Hydroxyapatite | Order of Stability | AB-type > B-type > A-type | Based on quantum mechanical calculations. nih.gov |

| Pb₂(SeO₃)(SiF₆) | Decomposition Temperature | Starts at 220 °C | Primarily attributed to the loss of SeO₂. rsc.org |

Energetics of Selenite Incorporation and Structural Effects

The incorporation of selenite (SeO₃²⁻) into various crystal lattices has significant energetic and structural consequences. The stereochemically active lone pair of electrons on the Se⁴⁺ cation plays a crucial role in directing the structure of materials containing selenite, often leading to the formation of hollows or channels. mdpi-res.commdpi.com This can result in non-centrosymmetric structures with interesting physicochemical properties. mdpi-res.commdpi.com

In hydroxyapatite (HAp), the incorporation of selenite ions has been shown to have a concentration-dependent effect on the crystal structure. nih.gov While low concentrations of selenite can increase the intensity of major phosphate vibration modes, higher concentrations can lead to a disordering effect. nih.gov The integration of selenite elongates the HAp crystals along the c-axis and increases surface roughness, which could positively impact cell adhesion. nih.gov At higher concentrations (e.g., 3 wt.%), the abundance of calcium vacancies created to accommodate the selenite can lead to the formation of a low Ca/P molar ratio phase like calcium pyrophosphate. nih.gov

The introduction of selenite can also significantly alter the bandgap of materials. For example, by incorporating a perfluorinated SiF₆ group into a lead selenite compound to form Pb₂(SeO₃)(SiF₆), the bandgap was expanded to 4.4 eV. rsc.org This demonstrates a strategy for designing wide bandgap materials. rsc.org

The structural effects of selenite incorporation are also evident in lead selenite halides. For instance, in Pb₃(SeO₃)₂Cl₂, the structure consists of pseudo-layered materials with sheets of lead-oxychloride polyhedra linked to selenium-oxide groups. acs.org The Pb(II) cations are in asymmetric coordination environments due to their nonbonded electron pair. acs.org

The table below details the structural effects of selenite incorporation in different compounds.

| Host Material | Selenite Concentration | Structural Effects |

| Hydroxyapatite (HAp) | Low concentrations | Increased intensity of phosphate vibration modes. nih.gov |

| Hydroxyapatite (HAp) | Increasing concentrations | Elongation of crystals along the c-axis, increased surface roughness. nih.gov |

| Hydroxyapatite (HAp) | High concentrations (e.g., 3 wt.%) | Formation of calcium pyrophosphate phase. nih.gov |

| Lead Selenite | With perfluorinated SiF₆ group (Pb₂(SeO₃)(SiF₆)) | Expansion of bandgap to 4.4 eV. rsc.org |

| Lead Chloride | Forms Pb₃(SeO₃)₂Cl₂ | Pseudo-layered structure with asymmetric Pb(II) coordination. acs.org |

Surface Adsorption and Interface Interactions (e.g., Water-Mineral Interfaces)

The interaction of lead selenite with its environment, particularly at water-mineral interfaces, is governed by surface adsorption processes. Selenite anions are known to form strong, inner-sphere complexes with mineral surfaces, which is a key mechanism for their sequestration. jpgu.orglyellcollection.org This is in contrast to selenate (B1209512) anions, which generally form weaker, outer-sphere complexes. gatech.edu The formation of inner-sphere complexes by selenite has been observed on various minerals, including goethite and aluminum oxides. gatech.eduudel.edu

Studies on the adsorption of selenite on goethite have shown that the process can involve double relaxations, attributed to the initial formation of an outer-sphere complex followed by the formation of a more stable inner-sphere complex where the selenite ion replaces a water molecule from the surface hydroxyl group. udel.edu The extent of selenite adsorption is often independent of the ionic strength of the solution, further supporting the inner-sphere complexation mechanism. lyellcollection.org

The pH of the surrounding solution is a critical factor influencing selenite adsorption. lyellcollection.org Generally, selenite adsorption is highest under acidic conditions and decreases as the pH becomes more alkaline. lyellcollection.org

In more complex systems, such as the interaction of lead and selenite with goethite surfaces, density functional theory (DFT) molecular dynamics simulations have been employed to understand the coordination of these ions. nih.gov These studies have examined the adsorption of Pb(II) and SeO₃²⁻, as well as their contact ion pairs, at different binding sites on goethite surfaces. nih.gov

Modeling of Ion Binding Sites and Adsorption Mechanisms

Computational modeling plays a vital role in elucidating the specific binding sites and mechanisms of ion adsorption on mineral surfaces. For the adsorption of selenite, models like the Charge-Distributed MUlti-SIte Complexation (CD-MUSIC) model have been successfully used to describe macroscopic adsorption phenomena based on spectroscopically identified surface species and binding mechanisms. nih.govwur.nl

The CD-MUSIC model can predict the proton-ion adsorption stoichiometry based on the structure of the adsorbed complexes. wur.nl For selenite, it has been shown that commonly used 2pK models can be inadequate in incorporating the correct bidentate binding mechanism found through spectroscopy. nih.gov In contrast, the CD-MUSIC model, which uses a surface structural approach, can successfully model the bidentate binding of selenite. nih.gov

DFT calculations have been used to model the binding of Pb(II) and selenite on goethite surfaces. osti.gov These calculations help in understanding the coordination of these ions to surface functional groups and predicting stable adsorption geometries. osti.gov For instance, on the goethite (101) surface, Pb(II) has been shown to be most stable when coordinated to a deprotonated Fe₃O group. osti.gov

The study of selenite adsorption on mixed adsorbents, such as those containing Fe-Mn hydrous oxides, has revealed that selenite binds via inner-sphere complexation to the adsorption sites of amorphous Fe(III) and Mn(III) oxides. nih.gov The coordination is described as bidentate binuclear corner-sharing between SeO₃²⁻ trigonal pyramids and both FeO₆ and MnO₆ octahedra. nih.gov

The table below summarizes findings from the modeling of ion binding sites and adsorption mechanisms for selenite.

| Mineral/Adsorbent | Modeling Technique | Key Findings |

| Goethite | CD-MUSIC Model | Successfully models bidentate binding of selenite and predicts proton-ion stoichiometry. nih.govwur.nl |

| Goethite | DFT Molecular Dynamics | Provides insights into the coordination of Pb(II) and selenite at different surface sites. nih.govosti.gov |

| Fe-Mn Hydrous Oxides | EXAFS Spectroscopy | Selenite forms bidentate binuclear corner-sharing inner-sphere complexes with Fe(III) and Mn(III) oxides. nih.gov |

Electron Density Distribution Analysis

The analysis of electron density distribution provides fundamental insights into the nature of chemical bonds and interatomic interactions within a crystal structure. Theoretical calculations of electron density can be used to classify chemical interactions into different types. mdpi.com For instance, interactions can be classified as intermediate with a significant covalent contribution or as closed-shell interactions based on the values of the electron density at the bond critical point (ρ(r_c)), the Laplacian of the electron density (∇²ρ(r_c)), and the electron energy density (H(r_c)). mdpi.com

In a study of selenite chlorides, it was found that the Jahn-Teller distortion of the Cu²⁺ coordination geometry can lead to the elongation of some Cu-X bonds, causing them to transition to the closed-shell type. mdpi.com

In the compound Pb₂(SeO₃)(SiF₆), an electron density difference (EDD) map revealed that the Se(IV) and Pb(II) groups are arranged in nearly straight lines. rsc.orgrsc.org This alignment, along with the synergistic effects of the SeO₃, PbO₄, and PbO₃F₄ polyhedra, is credited for the large birefringence observed in this material. rsc.org The analysis also showed a pronounced asymmetry of lobes on the Se(IV) atom, indicating a high stereochemical activity of its lone pair of electrons. rsc.org

Molecular orbital calculations at the MP2/6-31+G(d) level have provided theoretical evidence for π-π interactions between selenite and the aromatic framework of pirenoxine, a compound studied for its potential anti-cataract properties. amherst.edu The analysis of binding energies suggested that these interactions most likely occur at the benzoquinone (ring I) π-system. amherst.edu

Electrochemical Behavior of Lead Selenite Systems

Voltammetric Investigations of Selenite-Lead(II) Interactions

Voltammetry is a powerful electrochemical technique for probing the interactions between selenite (B80905) (SeO3²⁻) and lead(II) (Pb²⁺) ions in solution and for studying the formation of lead selenite and related compounds on electrode surfaces.

Cyclic voltammetry (CV) is instrumental in elucidating the redox reactions within the lead-selenite system. asianpubs.orgasianpubs.org By sweeping the potential of a working electrode, the resulting current reveals the electrochemical processes occurring. In acidic solutions containing both selenite and Pb(II), the cyclic voltammograms exhibit a series of cathodic and anodic peaks that correspond to the reduction and oxidation of the various species present. asianpubs.orgasianpubs.orggazi.edu.tr

In a solution containing only selenite, characteristic cathodic peaks are observed which are attributed to the reduction of Se(IV) to elemental selenium (Se) and subsequently to hydrogen selenide (B1212193) (H₂Se). asianpubs.org When Pb(II) is introduced into the selenite solution, new peaks appear in the voltammogram, indicating a direct interaction between the lead and selenium species. asianpubs.orggazi.edu.tr For instance, new cathodic peaks at approximately -0.25 V and -0.30 V (vs. Ag/AgCl) have been attributed to the reduction of Pb(II) on a mercury electrode previously modified with selenium species. asianpubs.orggazi.edu.tr A further cathodic peak at around -0.82 V is associated with the decomposition of lead-selenium films. asianpubs.orggazi.edu.tr

The appearance of new anodic peaks, for example at -0.12 V and -0.21 V, is linked to the oxidative stripping of lead from lead-selenium amalgam and film structures. asianpubs.orggazi.edu.tr These complex voltammetric profiles suggest that the formation of lead selenite and lead selenide on the electrode surface involves a series of electrochemical and chemical steps. The precise potentials and current intensities of these peaks are influenced by factors such as the concentration of reactants and the pH of the electrolyte. asianpubs.orgasianpubs.org

A summary of representative voltammetric peaks observed in a lead(II)-selenite system in acidic media on a mercury electrode is presented below:

| Peak Potential (V vs. Ag/AgCl) | Scan Direction | Proposed Electrochemical Process |

| -0.25 | Cathodic | Reduction of Pb(II) on a mercury-selenium surface. asianpubs.orggazi.edu.tr |

| -0.30 | Cathodic | Reduction of Pb(II) on an elemental selenium-modified mercury surface. asianpubs.orggazi.edu.tr |

| -0.54 | Cathodic | Reduction of elemental selenium to hydrogen selenide. asianpubs.org |

| -0.59 | Cathodic | Reduction of Se(IV) to mercury selenide (on a mercury electrode). asianpubs.org |

| -0.82 | Cathodic | Decomposition of lead-selenium films to hydrogen selenide. asianpubs.orggazi.edu.tr |

| -0.12 | Anodic | Oxidation of lead from a lead-selenium amalgam. asianpubs.orggazi.edu.tr |

| -0.21 | Anodic | Oxidation of lead from a lead-selenium film on the mercury surface. asianpubs.orggazi.edu.tr |

| -0.52 | Anodic | Re-oxidation of hydrogen selenide to form mercury selenide. asianpubs.org |

Table 1: Representative cyclic voltammetry peaks for the Pb(II)-selenite system.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are used to study the surface morphology and elemental composition of the deposited films. researchgate.net These techniques can confirm the presence of lead and selenium in the deposits and provide information about the film's structure, such as crystallinity and particle size. researchgate.net

X-ray Diffraction (XRD) is another vital tool for identifying the crystalline phases present in the electrodeposited layers. researchgate.net Through XRD analysis, it is possible to distinguish between different compounds such as lead selenite (PbSeO₃) and lead selenide (PbSe). researchgate.net

Cyclic Voltammetry for Redox Processes

Impedance Spectroscopy for Electrical Properties of Composites

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of composite materials containing lead selenite. mdpi.com By applying a small AC voltage over a range of frequencies, the impedance of the material can be measured, providing insights into its conductivity, dielectric behavior, and internal charge transfer processes. mdpi.comresearchgate.net

For composites made of lead selenide (PbSe) and lead selenite (PbSeO₃), impedance spectroscopy has been used to study their dielectric properties and electrical resistivity as a function of temperature and frequency. researchgate.net Such studies have revealed that these composites can exhibit ferroelectric-like behavior, obeying the Curie-Weiss law above a certain phase transition temperature. researchgate.net

Electrochemical Formation of Lead Selenite and Related Films

Lead selenite and related lead-selenium compound films can be synthesized directly onto a conductive substrate through electrochemical deposition methods. researchgate.net This approach allows for precise control over the film's properties by manipulating the electrochemical parameters.

One common technique is potentiostatic deposition, where a constant potential is applied to an electrode immersed in an acidic solution containing lead acetate (B1210297) and selenium dioxide. researchgate.net The electrochemical reactions at the electrode surface lead to the formation of a lead selenide (PbSe) thin film. researchgate.net The mechanism can involve the initial reduction of Se(IV) to form a selenium layer, which then reacts with Pb(II) ions, or a direct co-deposition process.

The properties of the electrochemically formed films, including their crystal structure, surface morphology, and composition, are highly dependent on the deposition conditions such as bath temperature, pH, and deposition potential. researchgate.netjim.org.cn For instance, studies have shown that increasing the deposition bath temperature can lead to the formation of more well-crystallized PbSe films with improved quality. researchgate.net The stoichiometry of the resulting films can also be controlled by adjusting the relative concentrations of lead and selenite ions in the electrolyte.

Environmental Geochemistry and Remediation Science of Selenite Excluding Toxicity

Geochemical Cycling and Speciation of Selenium in the Presence of Lead

The geochemical cycling of selenium is a complex process involving various oxidation states, with selenite (B80905) (Se(IV)) and selenate (B1209512) (Se(VI)) being the most common inorganic forms in aqueous environments. nih.gov The speciation of selenium is significantly influenced by redox conditions and pH. nih.gov Selenate is generally more stable in oxidizing environments, while selenite is more prevalent under moderately oxidizing conditions. nih.gov In the presence of lead, the geochemical behavior of selenium can be further altered. Under reducing conditions, selenium can precipitate as lead selenide (B1212193) (PbSe). researchgate.net

The interaction between lead and selenium oxyanions can also lead to the formation of lead selenite (PbSeO3) and lead selenate (PbSeO4) minerals. The stability of these minerals influences the mobility and bioavailability of both lead and selenium in the environment. For instance, the formation of the mineral guangyuanite, a lead chloride selenite, has been reported in specific geological settings. The presence of other ions can also affect the speciation. For example, in some analytical methods, selenite can be coprecipitated with lead-containing compounds for separation and analysis. nih.gov

The speciation of selenium is a critical factor in its environmental fate. Different selenium species exhibit varying toxicities and mobilities. Therefore, understanding the transformations between these species, especially in the presence of co-contaminants like lead, is crucial for assessing environmental risk and developing effective remediation strategies. alsglobal.com

Environmental Fate and Transport Mechanisms

The environmental fate and transport of lead selenite are governed by a combination of physical, chemical, and biological processes. These processes determine the mobility, bioavailability, and ultimate destination of the compound in various environmental compartments.

Adsorption Mechanisms on Mineral Surfaces (e.g., Iron Oxides)

The adsorption of selenite onto mineral surfaces, particularly iron oxides and hydroxides, is a key process controlling its mobility in soils and sediments. acs.orgudel.edu Selenite tends to form inner-sphere complexes with iron oxides like goethite and amorphous iron hydroxide (B78521). usda.govusda.gov This type of complexation involves the direct bonding of the selenite ion to the mineral surface, resulting in strong retention. usda.govusda.gov The extent of adsorption is pH-dependent, generally decreasing as pH increases. usda.gov

Spectroscopic studies have provided direct evidence for the formation of inner-sphere complexes. usda.gov For example, techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Fourier Transform Infrared (FTIR) spectroscopy have been used to identify the specific bonding arrangements between selenite and iron oxide surfaces. usda.govusda.gov Unlike selenate, which can form both inner- and outer-sphere complexes depending on the mineral and conditions, selenite adsorption is dominated by the more stable inner-sphere complexes. acs.orgudel.eduusda.gov This strong adsorption to iron oxides can significantly limit the transport of selenite in the environment.

The table below summarizes the adsorption mechanisms of selenite on different iron oxides.

| Mineral | Adsorption Mechanism | Evidence |

| Goethite | Inner-sphere complexation | Spectroscopic data (EXAFS, FTIR), Electrophoretic mobility shifts usda.govusda.gov |

| Amorphous Iron Oxide | Inner-sphere complexation | Spectroscopic data (EXAFS, FTIR), Electrophoretic mobility shifts usda.govusda.gov |

| Hematite | Inner-sphere complexation | Spectroscopic data usda.gov |

| Maghemite | Inner-sphere complexation | Spectroscopic data usda.gov |

Co-precipitation and Complexation Phenomena

Co-precipitation is another important process that can sequester lead and selenite from solution. Co-precipitation of selenite with iron hydroxides is a recognized technology for selenium removal from water. nih.gov During the formation of iron hydroxide precipitates, selenite ions can be incorporated into the mineral structure or adsorbed onto the newly formed surfaces. This process is effective over a range of pH conditions. acs.org

The formation of lead selenite itself is a form of precipitation that removes both lead and selenite from the aqueous phase. The solubility of lead selenite is a key factor controlling the effectiveness of this process. In addition to simple precipitation, more complex minerals containing lead and selenite can form. For example, the mineral guangyuanite, with the formula Pb3Cl3(SeO3)(OH), demonstrates the complexation that can occur in the presence of other ions like chloride.

Furthermore, the presence of lead can influence the bioreduction of selenite. Studies have shown that anaerobic granular sludge can effectively reduce selenite even in the presence of high concentrations of lead. researchgate.net This suggests that co-precipitation of lead with microbially-produced elemental selenium or metal selenides can occur, further immobilizing both contaminants. researchgate.net

Bioremediation Strategies for Selenite Contamination

Bioremediation offers an environmentally friendly and cost-effective approach to managing selenite contamination. mdpi.comresearchgate.netunibo.it These strategies utilize the metabolic capabilities of microorganisms and plants to transform selenite into less mobile and less toxic forms.

Microbial Reduction of Selenite to Elemental Selenium

A variety of microorganisms, including bacteria and fungi, are capable of reducing selenite (SeO3^2-) to elemental selenium (Se^0). researchgate.netfrontiersin.orgfrontiersin.org This process is a key component of the global selenium cycle and forms the basis for several bioremediation technologies. researchgate.netosti.gov The reduction can occur under both aerobic and anaerobic conditions and can be either a detoxification mechanism or part of dissimilatory respiration where selenite serves as a terminal electron acceptor. researchgate.netfrontiersin.org

Numerous bacterial strains have been identified with the ability to efficiently reduce selenite, including species of Bacillus, Pseudomonas, Enterobacter, and Thauera. researchgate.netfrontiersin.orgnih.gov The resulting elemental selenium is often in the form of nanoparticles (SeNPs), which can be localized either inside or outside the microbial cells. frontiersin.orgnih.gov The table below presents a selection of microbial strains capable of selenite reduction and their reported efficiencies.

| Microbial Strain | Selenite Reduction Efficiency | Reference |

| Proteus sp. YS02 | 93.2% of 5.0 mM selenite within 24 hours | frontiersin.org |

| Lactobacillus casei ATCC 393 | ~95% of 4.0 mM selenite within 72 hours | researchgate.netnih.govasm.org |

| Rhodococcus qingshengii PM1 | Over 63% degradation in soil within 30 days | mdpi.com |

| Providencia rettgeri HF16 | Complete transformation of 5 mM selenite within 24 hours | nih.gov |

Phytoremediation Approaches Involving Selenite

Phytoremediation is a plant-based technology for cleaning up contaminated environments. umt.edu.pknih.gov For selenium, the primary phytoremediation processes are phytoextraction, where plants take up selenium from the soil and accumulate it in their tissues, and phytovolatilization, where plants convert selenium into volatile forms (like dimethylselenide) and release them into the atmosphere. umt.edu.pkasmr.usapms.org

Several plant species, including Indian mustard (Brassica juncea), cattails (Typha species), and duckweed (Lemna species), have shown potential for selenium phytoremediation. asmr.usapms.orgnih.gov The efficiency of selenium uptake and transformation can vary depending on the selenium species present. For instance, Indian mustard takes up selenate more readily than selenite. nih.gov However, once taken up, selenite is more readily volatilized. nih.gov The use of plant-growth-promoting bacteria that can reduce selenite can enhance the effectiveness of phytoremediation by alleviating selenium stress on the plants and promoting their growth. umt.edu.pk

The following table highlights some plant species used in selenite phytoremediation and their observed removal capabilities.

| Plant Species | Phytoremediation Process | Removal Efficiency/Findings | Reference |

| Indian Mustard (Brassica juncea) | Phytoextraction, Phytovolatilization | Higher volatilization rate from selenite compared to selenate. nih.gov | nih.gov |

| Cattail (Typha angustifolia) | Phytoaccumulation, Phytovolatilization | Significantly decreased aqueous Se concentrations by 75% in microcosms. asmr.us | asmr.us |

| Duckweed (Lemna minor) | Phytoaccumulation | Effective at removing selenium from aqueous solutions. apms.org | apms.org |

| Mung Bean (Vigna radiata) | Phytoextraction | Enhanced growth and yield when treated with selenite and selenite-reducing bacteria. umt.edu.pk | umt.edu.pk |

Role of Plant Growth-Promoting Rhizobacteria in Selenite Remediation

Plant Growth-Promoting Rhizobacteria (PGPR) are microorganisms that colonize the root systems of plants and enhance their growth through various mechanisms. mdpi.comnih.gov In the context of selenite-contaminated environments, these bacteria play a crucial role in remediation. nih.gov Their function is twofold: they directly facilitate the transformation of toxic selenite and indirectly improve the plant's ability to manage the contaminant, a process known as phytoremediation. nih.govumt.edu.pkresearchgate.net

PGPR employ several mechanisms to detoxify selenite. A primary method is the reduction of mobile and toxic selenite (Se(IV)) to its elemental, non-toxic form (Se(0)). umt.edu.pkmdpi.com This biotransformation results in the formation of selenium nanoparticles (SeNPs), which can accumulate either inside or outside the bacterial cells. mdpi.com For instance, strains of Stenotrophomonas sp. isolated from the rhizosphere of Astragalus bisulcatus have demonstrated the ability to precipitate selenite. researchgate.net Similarly, bacteria from genera such as Pseudomonas, Bacillus, and Azospirillum are known to reduce selenite to elemental selenium aerobically. biorxiv.org The reduction process can be linked to various metabolic pathways within the bacteria. In some cases, it involves the glutathione (B108866) redox system or specific enzymes like sulfite (B76179) reductase and nitrite (B80452) reductase. imrpress.comimrpress.com Evidence suggests that for some bacteria, such as Azospirillum brasilense, the denitrification pathway is likely involved in selenite reduction. imrpress.comimrpress.com

Table 1: Mechanisms of PGPR in Selenite Phytoremediation

| Mechanism | Description |

|---|---|

| Direct Reduction | PGPR directly reduce toxic, soluble selenite (Se(IV)) to non-toxic, insoluble elemental selenium (Se(0)), often forming nanoparticles. umt.edu.pkmdpi.com |

| Phytohormone Production | Secretion of growth promoters like IAA stimulates root development, increasing the plant's capacity for uptake. nih.gov |

| Enhanced Bioavailability | Bacteria can transform selenite into more bioavailable organic forms that are readily taken up by the plant. nih.gov |

Chemical Reduction Technologies for Selenite Removal